

An In-depth Technical Guide to Delta-Tetradecalactone: Chemical Properties and Structure

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Compound of Interest

Compound Name: *delta-Tetradecalactone*

Cat. No.: B1661937

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Abstract

Delta-tetradecalactone (δ -tetradecalactone) is a naturally occurring lactone found in various food products and essential oils, prized for its creamy, buttery, and fruity aroma.^{[1][2]} Primarily utilized in the flavor and fragrance industry, recent research into the broader class of δ -lactones has suggested potential biological activities, including antimicrobial and cytotoxic effects, warranting further investigation for pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for δ -tetradecalactone. It also outlines a representative synthesis protocol and explores the current understanding of the biological activities of δ -lactones.

Chemical Identity and Structure

Delta-tetradecalactone is a cyclic ester with a six-membered ring, belonging to the class of δ -valerolactones. The structure is characterized by a nonyl group at the 6-position of the oxan-2-one ring.

Table 1: Chemical Identifiers of **Delta-Tetradecalactone**

Identifier	Value
IUPAC Name	6-nonyloxan-2-one
CAS Number	2721-22-4[3][4][5]
Molecular Formula	C ₁₄ H ₂₆ O ₂ [3]
Molecular Weight	226.36 g/mol [3]
InChI Key	SKQYTJLYRIFFCO-UHFFFAOYSA-N
SMILES	CCCCCCCCCCC1CCCC(=O)O1
FEMA Number	3590[3][5][6]

Physicochemical Properties

Delta-tetradecalactone is a colorless to pale yellow liquid at room temperature with characteristic organoleptic properties.[2][3]

Table 2: Physicochemical Data for **Delta-Tetradecalactone**

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[2][3]
Odor	Creamy, buttery, waxy, fruity	[2][7]
Boiling Point	130-135 °C at 5 mmHg	[1]
Melting Point	14 °C	[3]
Density	0.935 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.461	[1]
Solubility	Soluble in alcohol and oils; insoluble in water.	[3]
Vapor Pressure	0.000273 mmHg at 25 °C (estimated)	[2]
logP (o/w)	4.507 (estimated)	[2]

Spectroscopic Data

The structural elucidation of δ -tetradecalactone is supported by various spectroscopic techniques.

Table 3: Key Spectroscopic Data for **Delta-Tetradecalactone**

Technique	Key Peaks/Signals
Mass Spectrometry (EI-MS)	m/z 99 (base peak), 41, 43, 55, 71
Infrared (IR) Spectroscopy (neat)	Characteristic C=O stretching vibration for a saturated ester (lactone) around 1735 cm^{-1}
^{13}C NMR Spectroscopy	Signals expected for a carbonyl carbon (~170-180 ppm), an ester-linked methine carbon (~80 ppm), and a series of aliphatic carbons.
^1H NMR Spectroscopy	A multiplet for the proton on the ester-linked carbon, and a series of multiplets and a triplet for the aliphatic chain protons.

Experimental Protocols

Synthesis of Delta-Tetradecalactone

A common synthetic route to δ -lactones involves the Baeyer-Villiger oxidation of the corresponding 2-alkylcyclopentanone. The following is a representative protocol for the synthesis of δ -tetradecalactone.

Caption: Synthetic workflow for **delta-tetradecalactone**.

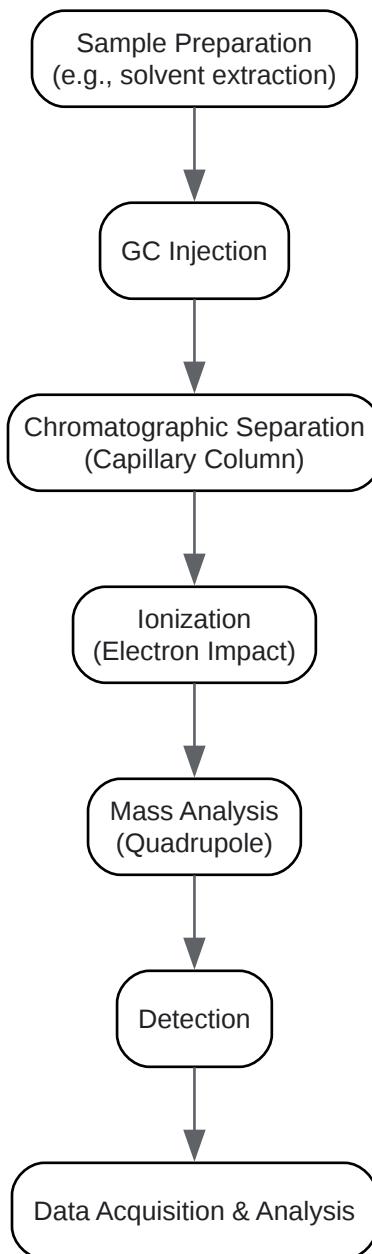
Methodology:

- Synthesis of 2-Nonylcyclopentanone:
 - In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of sodium hydroxide in ethanol is prepared.

- A mixture of cyclopentanone and nonanal is added dropwise to the basic solution at a controlled temperature to facilitate an aldol condensation reaction.
- After the reaction is complete, the mixture is neutralized, and the organic layer is separated.
- The resulting 2-nonylidene cyclopentanone is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 2-nonylcyclopentanone.
- Baeyer-Villiger Oxidation:
 - The 2-nonylcyclopentanone is dissolved in a suitable solvent such as dichloromethane.
 - A peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a low temperature (e.g., 0 °C).
 - The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
 - The reaction is then quenched, and the organic layer is washed, dried, and the solvent is evaporated to yield crude δ -tetradecalactone.
- Purification:
 - The crude product is purified by fractional distillation under reduced pressure to obtain pure δ -tetradecalactone.[8][9]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of δ -tetradecalactone in various matrices.[10][11][12]



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Caption: Gas Chromatography-Mass Spectrometry workflow.

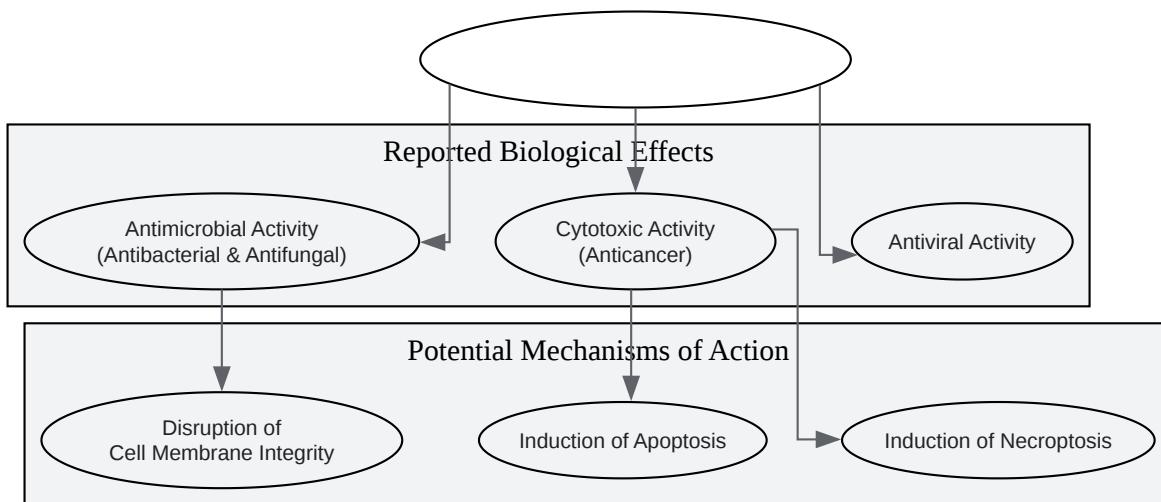
Methodology:

- Sample Preparation: Samples are typically prepared by solvent extraction, followed by concentration.
- GC Conditions:

- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
- Injector Temperature: 250 °C.
- Oven Program: A temperature gradient is programmed to ensure good separation, for instance, starting at 60 °C and ramping up to 280 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scanning from m/z 40 to 400.
 - Identification: The retention time and the mass spectrum of the analyte are compared to those of a pure δ -tetradecalactone standard.

Biological Activity and Potential Signaling Pathways

While δ -tetradecalactone is primarily known for its sensory properties, the broader class of δ -lactones has been reported to exhibit various biological activities. Specific signaling pathways for δ -tetradecalactone are not well-elucidated; however, research on related lactones suggests potential mechanisms of action.



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